2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
This compound (CAS No: 670272-89-6) is a multifunctional acetamide derivative featuring a tetrahydroquinolinone core linked to a 5-phenyl-1,2,4-thiadiazol-3-yl group via a sulfanyl-acetamide bridge. Its molecular structure integrates a cyano group at position 3, an ethyl substituent at position 4, and two methyl groups at position 7 of the quinolinone ring (). Its synthesis likely involves coupling reactions between functionalized quinolinone and thiadiazole precursors, though procedural details are absent in the sources.
Properties
IUPAC Name |
2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-4-15-16(12-25)22(26-17-10-24(2,3)11-18(30)20(15)17)32-13-19(31)27-23-28-21(33-29-23)14-8-6-5-7-9-14/h5-9H,4,10-11,13H2,1-3H3,(H,27,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSLEVYUPMRFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves multiple steps. One common approach is the condensation of 3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-2-thiol with N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with various biological targets implicated in cancer progression.
Case Study:
A study evaluated the antiproliferative activity of derivatives related to this compound against human cancer cell lines (HCT-116 and MCF-7). The results indicated promising activity with IC50 values ranging from 1.9 to 7.52 μg/mL for several derivatives, suggesting that modifications in the sulfanyl side chain can enhance anticancer efficacy .
| Compound Derivative | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Derivative A | HCT-116 | 1.9 |
| Derivative B | MCF-7 | 7.52 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is a key enzyme in the inflammatory pathway.
Research Findings:
In silico evaluations have shown that the compound can effectively bind to the active site of 5-lipoxygenase, indicating its potential as a lead compound for developing new anti-inflammatory drugs .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The quinoline and thiadiazole moieties contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other acetamide derivatives bearing heterocyclic systems. Key comparisons include:
Key Structural and Functional Differences
Core Heterocycles: The target compound’s tetrahydroquinolinone-thiadiazole system distinguishes it from analogues with triazole (e.g., ) or oxadiazole (e.g., ) cores.
The ethyl and dimethyl groups on the quinolinone ring could enhance lipophilicity and metabolic stability relative to unsubstituted or polar analogues.
Biological Activity :
- While anti-exudative activity is reported for triazole-acetamide derivatives (e.g., 10 mg/kg dose comparable to diclofenac ), the target compound’s pharmacological profile remains unexplored in the provided evidence.
- Thiadiazole-containing compounds (e.g., ) often exhibit antimicrobial or anti-inflammatory properties, suggesting plausible but unverified bioactivity for the target molecule.
Biological Activity
The compound 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 437.55 g/mol . It features a quinoline core linked to a thiadiazole moiety and exhibits various functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this structure often exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives can inhibit the growth of various pathogens.
- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar scaffolds often exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The quinoline and thiadiazole moieties may interact with specific enzymes involved in metabolic pathways or signal transduction.
- DNA Interaction : Many quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported that related compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism was linked to the inhibition of bacterial cell wall synthesis.
Anticancer Potential
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, derivatives with a quinoline structure were tested against various cancer cell lines and demonstrated IC50 values in the low micromolar range . The apoptosis was mediated through the activation of caspase pathways.
Anti-inflammatory Effects
Research has indicated that compounds with thiadiazole groups can modulate inflammatory responses. A recent study found that such compounds reduced levels of TNF-alpha and IL-6 in activated macrophages . This suggests a potential therapeutic role in treating inflammatory diseases.
Data Tables
Here are some summarized findings regarding the biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
